Artemetin acetate

Descripción

BenchChem offers high-quality Artemetin acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Artemetin acetate including the price, delivery time, and more detailed information at info@benchchem.com.

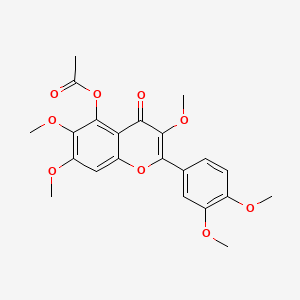

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-3,6,7-trimethoxy-4-oxochromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(23)30-21-17-15(10-16(27-4)20(21)28-5)31-19(22(29-6)18(17)24)12-7-8-13(25-2)14(9-12)26-3/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROIGYYSOAHXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C(=CC(=C1OC)OC)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Artemetin Acetate: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemetin acetate, a methylated flavonoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, with a primary focus on Achillee millefolium, and details plausible methodologies for its extraction and isolation. The document synthesizes available data on the quantitative analysis of related compounds and explores the biological pathways potentially modulated by this class of flavonoids. Experimental protocols are outlined to provide a practical framework for researchers.

Natural Sources of Artemetin Acetate

Artemetin acetate is a recognized natural product found within the plant kingdom. The primary documented source for this compound is:

-

Achillea millefolium L. , commonly known as yarrow, is a flowering plant belonging to the Asteraceae family. It is the principal reported source of Artemetin acetate.[1][2]

While Artemetin acetate is specifically isolated from Achillea millefolium, the closely related parent compound, Artemetin, has a broader distribution, having been isolated from several species, including:

-

Artemisia absinthium

-

Artemisia argyi

-

Achillea millefolium

-

Vitex trifolia [3]

The presence of Artemetin in these species suggests they may also be potential, though unconfirmed, sources of Artemetin acetate or that the acetate form is a derivative that can be synthesized from the more common Artemetin.

Quantitative Data

Direct quantitative data on the yield of Artemetin acetate from Achillea millefolium is not extensively reported in the available literature. However, studies on the total flavonoid content of Achillea millefolium extracts provide valuable context for estimating potential yields. The concentration of these compounds can vary significantly based on the plant's geographic origin, harvesting time, and the extraction method employed.

Table 1: Total Phenolic and Flavonoid Content in Achillea millefolium Extracts

| Extraction Solvent | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |

| 80% Methanol | Not Reported | Not Reported | [4] |

| Water | Not Reported | Not Reported | [4] |

| Decoction | 7.92 ± 0.09 | Not Reported | [5] |

| Microwave-assisted | Not Reported | Not Reported | [5] |

| Ultrasound-assisted | Not Reported | Not Reported | [5] |

| Infusion | 2.74 ± 0.01 | Not Reported | [5] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Note: The data above represents the total phenolic and flavonoid content, not specifically Artemetin acetate. Further chromatographic analysis is required to determine the precise concentration of the target compound within these extracts.

Experimental Protocols: Isolation and Purification

Plant Material Preparation

-

Collection and Identification: Collect the aerial parts (flowers, leaves, and stems) of Achillea millefolium. Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Based on the polarity of flavonoids, an initial extraction with a mid-to-high polarity solvent is recommended. 80% methanol or ethanol is a common choice.[4]

-

Procedure:

-

Macerate the powdered plant material in the chosen solvent (e.g., a 1:10 solid-to-solvent ratio) at room temperature for 24-48 hours with periodic agitation.

-

Alternatively, employ Soxhlet extraction for a more exhaustive extraction, or ultrasound-assisted extraction (UAE) for a more rapid process.[5][6]

-

Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation

-

Liquid-Liquid Partitioning: To separate compounds based on their polarity, perform a liquid-liquid extraction of the crude extract.

-

Suspend the crude extract in a mixture of water and a non-polar solvent like n-hexane. Shake vigorously in a separatory funnel and allow the layers to separate. The hexane layer will remove non-polar compounds like fats and chlorophyll. Discard the hexane layer.

-

Sequentially partition the remaining aqueous layer with solvents of increasing polarity, such as dichloromethane (DCM) and then ethyl acetate (EtOAc).[7] Artemetin and its derivatives are likely to be concentrated in the dichloromethane and ethyl acetate fractions.

-

Collect each fraction and evaporate the solvent to yield enriched sub-extracts.

-

Chromatographic Purification

-

Column Chromatography:

-

Pack a glass column with silica gel as the stationary phase.

-

Dissolve the dried DCM or EtOAc fraction in a minimal amount of the initial mobile phase solvent.

-

Load the sample onto the column.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. A common starting gradient could be 100% n-hexane, progressing to n-hexane:EtOAc (9:1, 8:2, etc.) and finally 100% EtOAc.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Spot the collected fractions on a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., n-hexane:EtOAc, 7:3).

-

Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., iodine vapor or anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest based on their Rf values.

-

-

Crystallization:

-

Evaporate the solvent from the pooled, purified fractions.

-

Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Structure Elucidation

The identity and purity of the isolated Artemetin acetate should be confirmed using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorbance.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: General workflow for the isolation of Artemetin acetate.

Potential Signaling Pathway Inhibition

Artemetin has been shown to exhibit hypotensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE).[7] This enzyme plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure.

Caption: Inhibition of ACE by Artemetin in the Renin-Angiotensin System.

Additionally, extracts from plants of the Artemisia genus, which also produce Artemetin, have demonstrated anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[8]

Caption: Potential inhibition of the NF-κB pathway by Artemetin-containing extracts.

Conclusion

Artemetin acetate stands as a promising natural product primarily sourced from Achillea millefolium. While specific isolation and yield data remain to be fully elucidated, established phytochemical techniques provide a solid foundation for its purification. The potential for this compound to modulate key signaling pathways, such as the Renin-Angiotensin System and NF-κB pathway, underscores the need for further research into its pharmacological properties and development as a potential therapeutic agent. This guide provides a framework for researchers to embark on or continue their investigation into this intriguing flavonoid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Artemetin acetate | Achillea | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 3. Biological Potential and Therapeutic Effectiveness of Artemetin from Traditional to Modern Medicine: An Update on Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aensiweb.com [aensiweb.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. mdpi.com [mdpi.com]

- 7. Hypotensive mechanism of the extracts and artemetin isolated from Achillea millefolium L. (Asteraceae) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl Acetate Extract of Artemisia anomala S. Moore Displays Potent Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of Action of Artemisinin and its Derivatives in Cancer Cells: An In-depth Technical Guide

A Note on Terminology: The term "Artemetin acetate" is not widely represented in peer-reviewed scientific literature. The vast body of research on the anticancer properties of compounds from Artemisia annua focuses on Artemisinin and its semi-synthetic derivatives, such as Dihydroartemisinin (DHA), Artesunate, and Artemether. This guide will focus on the mechanisms of these well-studied compounds, which are often collectively referred to as artemisinins.

Executive Summary

Artemisinin and its derivatives, initially developed as potent antimalarial agents, have emerged as promising candidates for cancer therapy. Their anticancer activity is multifaceted, targeting several key pathways involved in cancer cell proliferation, survival, and metastasis. A hallmark of their mechanism is the iron-dependent generation of reactive oxygen species (ROS), which induces oxidative stress and triggers a cascade of downstream cellular events. This guide provides a technical overview of the primary mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. It also details common experimental protocols for investigating these effects and presents quantitative data on the cytotoxic efficacy of these compounds against various cancer cell lines.

Quantitative Data: Cytotoxicity of Artemisinin and its Derivatives

The cytotoxic effects of artemisinin and its derivatives have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following table summarizes IC50 values from various studies.

| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Reference |

| Artemisinin | A549 | Lung Cancer | 28.8 µg/mL | Not Specified | [1] |

| Artemisinin | H1299 | Lung Cancer | 27.2 µg/mL | Not Specified | [1] |

| Dihydroartemisinin (DHA) | PC9 | Lung Cancer | 19.68 µM | 48 | [1] |

| Dihydroartemisinin (DHA) | NCI-H1975 | Lung Cancer | Not Specified | 48 | [1] |

| Dihydroartemisinin (DHA) | Hep3B | Liver Cancer | 29.4 µM | 24 | [1] |

| Dihydroartemisinin (DHA) | Huh7 | Liver Cancer | 32.1 µM | 24 | [1] |

| Dihydroartemisinin (DHA) | PLC/PRF/5 | Liver Cancer | 22.4 µM | 24 | [1] |

| Dihydroartemisinin (DHA) | HepG2 | Liver Cancer | 40.2 µM | 24 | [1] |

| Artesunate | A549 | Lung Cancer | 28.8 µg/mL | Not Specified | [2] |

| Artesunate | H1299 | Lung Cancer | 27.2 µg/mL | Not Specified | [2] |

| Artemisinin Dimer (15) | BGC-823 | Gastric Cancer | 8.30 µM | Not Specified | [1] |

Core Mechanisms of Action

Induction of Apoptosis

Artemisinin and its derivatives induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is the generation of ROS.

-

Intrinsic Pathway: Artemisinins, in the presence of intracellular iron, generate ROS, leading to mitochondrial membrane potential collapse. This triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-3-mediated apoptosis.[3]

-

Extrinsic Pathway: Some studies have shown that artemisinins can upregulate the expression of death receptors like DR4 and DR5, leading to the activation of the extrinsic apoptotic pathway.[4]

Quantitative Data: Artesunate-Induced Apoptosis in MCF-7 Cells [4]

| Artesunate Concentration (µg/mL) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 1.05 ± 0.21 |

| 5 | 8.07 ± 0.13 |

| 25 | 15.49 ± 1.46 |

| 50 | 0.37 ± 0.33 |

| 100 | 3.31 ± 0.51 |

Note: At higher concentrations (50 and 100 µg/mL), artesunate shifted from inducing apoptosis to exerting a more direct cytotoxic effect.[4]

Cell Cycle Arrest

Artemisinin and its derivatives can induce cell cycle arrest at the G1/S and G2/M checkpoints, thereby inhibiting cancer cell proliferation.

-

G1 Phase Arrest: This is often mediated by the downregulation of cyclin D1, CDK4, and CDK2, and the upregulation of p16.[3][5]

-

G2/M Phase Arrest: This can be mediated by the downregulation of cyclin B1 and CDK1.[6]

Modulation of Signaling Pathways

Artemisinins have been shown to modulate several key signaling pathways that are often dysregulated in cancer.

-

NF-κB Pathway: Artemisinins can inhibit the NF-κB signaling pathway, which is involved in inflammation, cell proliferation, and apoptosis resistance.

-

Wnt/β-catenin Pathway: Artesunate has been shown to inhibit the Wnt/β-catenin pathway in colorectal cancer cells.

-

PI3K/Akt/mTOR Pathway: Artemisinin and its derivatives can inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.

-

STAT3 Pathway: Dihydroartemisinin has been shown to inactivate the STAT3 signaling pathway.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the anticancer effects of Artemisinin and its derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Treat the cells with various concentrations of the Artemisinin derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the Artemisinin derivative for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the Artemisinin derivative, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol for at least 1 hour at 4°C.[7]

-

Staining: Wash the fixed cells with PBS and then resuspend in a solution containing Propidium Iodide and RNase A.[7]

-

Incubation: Incubate the cells for at least 4 hours at 4°C.[7]

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protocol:

-

Cell Lysis: Lyse treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, cyclin D1, p-Akt). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

Artemisinin and its derivatives represent a promising class of anticancer agents with a diverse range of mechanisms of action. Their ability to induce ROS-mediated apoptosis, cause cell cycle arrest, and modulate key cancer-related signaling pathways makes them attractive candidates for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of these compounds in the context of cancer therapy.

References

- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prostatecancertopics.com [prostatecancertopics.com]

- 6. benchchem.com [benchchem.com]

- 7. vet.cornell.edu [vet.cornell.edu]

The Pharmacological Landscape of Artemetin Acetate: A Technical Guide for Researchers

Disclaimer: Scientific literature extensively details the pharmacological properties of Artemetin. However, specific research on Artemetin acetate is limited. This guide primarily summarizes the data available for Artemetin, with the hypothesis that its acetate form may act as a prodrug or exhibit similar biological activities. The influence of the acetate group on bioavailability and efficacy warrants further investigation.

Executive Summary

Artemetin, a polymethoxylated flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily extracted from medicinal plants such as Artemisia species, it has demonstrated promising potential as an anti-cancer, anti-inflammatory, and hypotensive agent. This technical guide provides a comprehensive overview of the known pharmacological properties of Artemetin, with a focus on its mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.

Core Pharmacological Properties

Artemetin exhibits a range of biological effects, with the most extensively studied being its anti-neoplastic and anti-inflammatory activities.

Anti-Cancer Properties

Artemetin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1] Its anti-cancer effects are attributed to its ability to modulate key signaling pathways involved in cell cycle progression and cell death.

Key Mechanisms:

-

Induction of Apoptosis: Artemetin treatment has been observed to trigger programmed cell death in cancer cells. This is often mediated by the activation of caspase cascades. For instance, in human colon cancer HCT-116 cells, artemetin treatment led to an elevation in the activities of caspase-3, -8, and -9.

-

Cell Cycle Arrest: Artemetin can halt the progression of the cell cycle in cancerous cells, thereby preventing their proliferation.

-

Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, such as human gastric carcinoma (AGS) cells, Artemetin's cytotoxic effects are mediated by the induction of ROS, leading to oxidative stress and subsequent cell death.[1]

Anti-Inflammatory Properties

Artemetin demonstrates significant anti-inflammatory effects by modulating the production of inflammatory mediators.[2][3]

Key Mechanisms:

-

The anti-inflammatory actions of flavonoids like artemetin are often attributed to the inhibition of enzymes involved in the inflammatory cascade and the suppression of pro-inflammatory cytokine release.[4]

Hypotensive Effects

Studies have indicated that Artemetin possesses hypotensive properties. Intravenous administration of artemetin in rats has been shown to reduce the mean arterial pressure in a dose-dependent manner. This effect is thought to be related to the inhibition of the angiotensin-converting enzyme (ACE).

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on Artemetin.

Table 1: Anti-Cancer Activity of Artemetin

| Cell Line | Assay | Endpoint | Result |

| Human Gastric Carcinoma (AGS) | Cell Viability Assay | IC50 | Dose-dependent decrease |

| Human Colon Cancer (HCT-116) | Apoptosis Assay | Caspase Activity | Increased Caspase-3, -8, -9 |

Table 2: Hypotensive Activity of Artemetin

| Animal Model | Administration | Parameter | Result |

| Rat | Intravenous (1.5 mg/kg) | Mean Arterial Pressure | Reduction of up to 11.47 ± 1.5 mmHg |

| Rat | Oral (1.5 mg/kg) | Plasma ACE Activity | ~37% reduction |

| Rat | Oral (1.5 mg/kg) | Vascular ACE Activity | Up to 63% reduction |

Experimental Protocols

Cell Viability Assay (AGS Cells)

-

Cell Culture: Human gastric carcinoma (AGS) cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of Artemetin for a specified duration.

-

MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution.

-

Absorbance Reading: The absorbance is measured at a specific wavelength to determine cell viability. The IC50 value is then calculated.[1]

Apoptosis Assay (HCT-116 Cells)

-

Cell Culture: Human colon cancer (HCT-116) cells are maintained in standard culture conditions.

-

Treatment: Cells are exposed to Artemetin at a predetermined concentration.

-

Caspase Activity Assay: Commercially available kits are used to measure the activity of caspase-3, -8, and -9 according to the manufacturer's instructions. This typically involves cell lysis followed by the addition of a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.

-

Detection: The signal is quantified using a fluorometer or spectrophotometer.

In Vivo Hypotensive Activity (Rat Model)

-

Animal Model: Normotensive rats are used for the study.

-

Administration: Artemetin is administered either intravenously or orally at specified doses.

-

Blood Pressure Measurement: Mean arterial pressure is continuously monitored using a catheter inserted into an artery.

-

ACE Activity Measurement: Plasma and vascular tissues are collected to determine angiotensin-converting enzyme (ACE) activity using established biochemical assays.

Signaling Pathways and Visualizations

The pharmacological effects of Artemetin are underpinned by its interaction with various cellular signaling pathways.

Artemetin-Induced Apoptosis in Cancer Cells

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological Potential and Therapeutic Effectiveness of Artemetin from Traditional to Modern Medicine: An Update on Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Effects of Artemetin

A Note on the Compound: This technical guide focuses on the in vitro biological effects of Artemetin . While the specified topic is Artemetin acetate, a comprehensive review of the scientific literature reveals a scarcity of detailed, peer-reviewed studies conducted specifically on this acetylated form. The vast majority of published research with quantitative data and mechanistic insights pertains to the parent flavonoid, Artemetin. Artemetin acetate is the acetylated derivative of Artemetin; however, this guide will present the well-documented findings for Artemetin, which are often attributed to Artemetin acetate in commercial and database contexts.

Executive Summary

Artemetin (5-hydroxy-3,6,7,3',4'-pentamethoxyflavone) is a polymethoxylated flavonoid found in various medicinal plants, including Artemisia absinthium and Achillea millefolium.[1][2] In vitro studies have established its potential as a bioactive compound with significant anti-cancer, antioxidant, and endothelial-protective properties. This document provides a detailed overview of its effects on cancer cell viability, apoptosis, cell cycle progression, and endothelial cell function, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Data Summary

The cytotoxic and biological effects of Artemetin have been quantified across various human cancer cell lines and endothelial cells. The data is summarized below.

Table 2.1: Cytotoxicity of Artemetin on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Assay | Reference |

| AGS | Human Gastric Carcinoma | 16.98 µg/mL | 24 hours | MTT | [2] |

| HeLa | Human Cervical Cancer | Significant viability reduction at 10-50 µM | 72 hours | Not specified |

Table 2.2: Effects of Artemetin on Apoptosis and Cell Cycle in AGS Cells (24-hour treatment)

| Parameter | Concentration | Observation | Method | Reference |

| Apoptosis Induction | 16.98 µg/mL | Increased orange/red fluorescence | Acridine Orange/Ethidium Bromide (AO/EB) Staining | [2] |

| Intracellular ROS | 16.98 µg/mL | Significant increase in ROS levels | DCF-DA Staining | [2] |

| Cell Cycle | 16.98 µg/mL | G2/M phase arrest | Flow Cytometry (Propidium Iodide) | [2] |

Table 2.3: Effects of Artemetin on Endothelial Cells

| Cell Type | Effect | Key Mediators | Reference |

| Porcine Aortic Endothelial (PAE) Cells | Increased eNOS-dependent Nitric Oxide (NO) production | Muscarinic receptors, β2-adrenoreceptors, Estrogen Receptors (ER), PKA, PLC, Akt, ERK1/2 | |

| Porcine Aortic Endothelial (PAE) Cells | Protection against H₂O₂-induced peroxidation | Counteracted GSH depletion, prevented apoptosis, modulated mitochondrial function |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the cited literature.

Cell Viability Assay (MTT Assay)

This protocol is adapted from the study on AGS human gastric carcinoma cells.[2]

-

Cell Seeding: Seed AGS cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of Artemetin. A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin 10 µM) should be included.

-

Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)

This dual staining method distinguishes between viable, early apoptotic, and late apoptotic cells.[2]

-

Cell Culture and Treatment: Grow AGS cells on coverslips in a 6-well plate and treat with the IC50 concentration of Artemetin (16.98 µg/mL) for 24 hours.

-

Staining: After incubation, wash the cells with Phosphate Buffered Saline (PBS). Add 10 µL of a dye mixture containing Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) to the cells.

-

Incubation: Incubate for 5-10 minutes at room temperature, protected from light.

-

Visualization: Immediately visualize the cells under a fluorescence microscope.

-

Viable cells: Uniform green fluorescence.

-

Early apoptotic cells: Bright green/yellow-orange fluorescence with chromatin condensation.

-

Late apoptotic/necrotic cells: Red-orange fluorescence.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle.[2]

-

Cell Treatment: Treat AGS cells with the IC50 concentration of Artemetin for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases is quantified using appropriate software.

Signaling Pathways and Visualizations

Artemetin exerts its biological effects by modulating specific intracellular signaling pathways.

ROS-Mediated Apoptosis in Gastric Cancer Cells

In human gastric carcinoma (AGS) cells, Artemetin induces cytotoxicity primarily by triggering a cascade initiated by an increase in intracellular Reactive Oxygen Species (ROS).[2] This leads to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death.

Caption: Artemetin-induced apoptotic pathway in AGS cancer cells.

Endothelial Protection and NO Release Pathway

Artemetin demonstrates protective effects in endothelial cells by stimulating the production of nitric oxide (NO), a key molecule in maintaining vascular health. This process involves the activation of multiple cell surface receptors and downstream kinase cascades, ultimately leading to the activation of endothelial nitric oxide synthase (eNOS).

Caption: Signaling cascade for Artemetin-induced NO production.

General Experimental Workflow for In Vitro Analysis

The investigation of a novel compound like Artemetin follows a structured workflow, starting from initial cytotoxicity screening to detailed mechanistic studies. This logical progression ensures a comprehensive understanding of the compound's biological activity.

Caption: Standard workflow for evaluating Artemetin's in vitro effects.

References

Artemetin Acetate Signaling Pathways: A Technical Guide for Researchers

Disclaimer: Scientific literature extensively covers the signaling pathways of artemisinin and its derivatives, such as artesunate and dihydroartemisinin. However, specific research on "Artemetin acetate" is limited. This guide provides an in-depth overview of the core signaling pathways modulated by the artemisinin family of compounds, which are presumed to be the primary mechanisms of action for Artemetin acetate. The quantitative data and experimental protocols presented herein are derived from studies on artemisinin and its well-documented derivatives.

Introduction

Artemisinin and its derivatives are a class of compounds that have demonstrated significant therapeutic potential beyond their traditional use as antimalarial agents. Their efficacy in oncology and inflammatory diseases is a subject of intense research. This technical guide delineates the core signaling pathways modulated by these compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their molecular mechanisms of action.

Core Signaling Pathways

Artemisinin and its derivatives exert their biological effects through the modulation of several key signaling cascades. The primary pathways implicated in their mechanism of action include the induction of apoptosis, and the inhibition of NF-κB, PI3K/Akt, and MAPK signaling pathways.

Apoptosis Induction

A primary mechanism of the anticancer activity of artemisinin derivatives is the induction of programmed cell death, or apoptosis. This is predominantly achieved through the generation of reactive oxygen species (ROS) due to the cleavage of the endoperoxide bridge in the presence of intracellular iron, which is often elevated in cancer cells.[1][2] ROS accumulation leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Key events in artemisinin-induced apoptosis include:

-

Mitochondrial Membrane Depolarization: Increased ROS levels lead to the loss of mitochondrial membrane potential.[3]

-

Caspase Activation: The disruption of the mitochondrial membrane potential triggers the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[3]

-

Modulation of Bcl-2 Family Proteins: Artemisinin derivatives have been shown to alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers and inflammatory diseases. Artemisinin and its derivatives have been shown to inhibit this pathway at multiple levels.[4][5]

Inhibition of the NF-κB pathway by artemisinins involves:

-

Inhibition of IκBα Degradation: They prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm.[4]

-

Suppression of p65 Nuclear Translocation: By stabilizing IκBα, the nuclear translocation of the p65 subunit of NF-κB is blocked.[4]

-

Downregulation of NF-κB Target Genes: Consequently, the transcription of NF-κB target genes involved in inflammation (e.g., TNF-α, IL-6) and cell survival is suppressed.[6]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Artemisinin and its derivatives have been demonstrated to suppress this pathway.[7][8]

The inhibitory effects on the PI3K/Akt pathway include:

-

Reduced Phosphorylation of Akt: Artemisinins decrease the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308), thereby inhibiting its kinase activity.[9]

-

Downregulation of Downstream Effectors: The inhibition of Akt leads to the reduced activity of its downstream targets, including mTOR, which is a central regulator of cell growth and proliferation.[10]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38. Artemisinin and its derivatives have been shown to modulate MAPK signaling, often in a context-dependent manner.[4][11]

Modulation of the MAPK pathway can involve:

-

Inhibition of ERK Phosphorylation: In some cancer models, artemisinins have been shown to inhibit the phosphorylation of ERK, leading to reduced cell proliferation.[5]

-

Activation of JNK and p38: In other contexts, they can activate the stress-activated JNK and p38 pathways, which can contribute to the induction of apoptosis.[11]

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of artemisinin and its derivatives in various cancer cell lines.

Table 1: IC50 Values of Artemisinin and Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Dihydroartemisinin | PC9 | Lung Cancer | 48 | 19.68 | [12] |

| Dihydroartemisinin | NCI-H1975 | Lung Cancer | 48 | 7.08 | [12] |

| Artesunate | A549 | Lung Cancer | 48 | 28.8 (µg/mL) | [13] |

| Artesunate | H1299 | Lung Cancer | 48 | 27.2 (µg/mL) | [13] |

| Dihydroartemisinin | Hep3B | Liver Cancer | 24 | 29.4 | [12] |

| Dihydroartemisinin | Huh7 | Liver Cancer | 24 | 32.1 | [12] |

| Dihydroartemisinin | PLC/PRF/5 | Liver Cancer | 24 | 22.4 | [12] |

| Dihydroartemisinin | HepG2 | Liver Cancer | 24 | 40.2 | [12] |

| Artesunate | MCF-7 | Breast Cancer | 24 | 83.28 | [12] |

| Artesunate | 4T1 | Breast Cancer | 24 | 52.41 | [12] |

| Dihydroartemisinin | A2780 | Ovarian Cancer | Not Specified | >1, <500 | [14] |

| Dihydroartemisinin | OVCAR-3 | Ovarian Cancer | Not Specified | >1, <500 | [14] |

| Dihydroartemisinin | HL-60 | Leukemia | 48 | <1 | [15] |

| Dihydroartemisinin | SW620 | Colorectal Cancer | 24 | 15.08 ± 1.70 | [16] |

| Dihydroartemisinin | DLD-1 | Colorectal Cancer | 24 | 38.46 ± 4.15 | [16] |

| Artemether | SUDHL-4 | DLBCL | 48 | Not Specified | [17] |

| Artemether | DB | DLBCL | 48 | Not Specified | [17] |

| Artesunate | HepG2 | Liver Cancer | 72 | >5.93 | [8] |

| Artesunate | Huh7 | Liver Cancer | 72 | >7.11 | [8] |

Table 2: Comparative IC50 Values of Artemisinin and its Derivatives in Cholangiocarcinoma (CL-6) and Hepatocarcinoma (Hep-G2) Cell Lines

| Compound | CL-6 IC50 (µM) | Hep-G2 IC50 (µM) | Reference |

| Artemisinin | 339 | 268 | [18][19] |

| Artesunate | 131 | 50 | [18][19] |

| β-Artemether | 354 | 233 | [18][19] |

| Dihydroartemisinin | 75 | 29 | [18][19] |

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments cited in the study of artemisinin and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cell lines and to calculate the IC50 value.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Artemetin acetate) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value using dose-response curve analysis.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect the levels of specific proteins and their phosphorylation status to elucidate the effect of a compound on signaling pathways.

-

Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the compound and then harvest by trypsinization.

-

Cell Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Fixation: Treat cells with the compound, harvest, and fix in cold 70% ethanol.

-

Cell Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[3]

Conclusion

The evidence strongly suggests that artemisinin and its derivatives, and by extension Artemetin acetate, exert their therapeutic effects through a multi-targeted approach involving the induction of apoptosis and the inhibition of key pro-survival and pro-inflammatory signaling pathways, including NF-κB, PI3K/Akt, and MAPK. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising class of compounds. Further research is warranted to specifically elucidate the signaling pathways and quantitative effects of Artemetin acetate.

References

- 1. Artesunate attenuates proliferation of epithelial cells by downregulating the NF-κB and AKT signaling pathways in benign mammary gland hyperplasia rats - Li - Annals of Translational Medicine [atm.amegroups.org]

- 2. mdpi.com [mdpi.com]

- 3. Artesunate Impairs Growth in Cisplatin-Resistant Bladder Cancer Cells by Cell Cycle Arrest, Apoptosis and Autophagy Induction [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Artemisinin Suppressed Melanoma Recurrence and Metastasis after Radical Surgery through the KIT/PI3K/AKT Pathway [ijbs.com]

- 10. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of artesunate on the malignant biological behaviors of non-small cell lung cancer in human and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of a series of novel dihydroartemisinin monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Artemether suppresses cell proliferation and induces apoptosis in diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journal.waocp.org [journal.waocp.org]

- 19. researchgate.net [researchgate.net]

Artemetin Acetate: A Technical Whitepaper on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemetin acetate, a flavonoid derivative, has emerged as a compound of interest with a range of putative biological activities. This document provides a comprehensive technical overview of the potential therapeutic targets of Artemetin acetate, drawing from available scientific information. While in-depth research specifically on Artemetin acetate is limited, this whitepaper synthesizes current knowledge, including its potential roles in oncology, endothelial protection, and neurology. This guide presents putative mechanisms of action, potential signaling pathways, and representative experimental protocols to facilitate further research and development.

Introduction

Artemetin acetate (CAS 95135-98-1) is a derivative of the flavonoid Artemetin, characterized by the addition of an acetate group. Flavonoids, as a class of polyphenolic secondary metabolites found in plants, are well-documented for their diverse pharmacological properties. Artemetin itself has been studied for its anti-inflammatory, antioxidant, and anti-cancer effects. The acetylation of Artemetin to form Artemetin acetate may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to unique therapeutic applications. This whitepaper aims to consolidate the current understanding of Artemetin acetate's potential therapeutic targets and mechanisms of action.

Putative Therapeutic Targets and Mechanisms of Action

Based on available data, Artemetin acetate is suggested to exert its effects through multiple mechanisms across different cell types. The primary areas of investigation include its anti-cancer, endothelial protective, and neuromodulatory activities.

Anti-Cancer Activity

Artemetin acetate has been implicated in the inhibition of cancer cell proliferation, invasion, and the induction of apoptosis.

-

Induction of Apoptosis in Leukemia Cells: In human chronic myelogenous leukemia (K562) cells, Artemetin acetate is purported to induce apoptosis through the downregulation of key oncogenic proteins, Myc and Mdm2.[] The downregulation of these proteins can lead to cell cycle arrest and the activation of apoptotic pathways.

-

Suppression of Breast Cancer Cell Invasion and Migration: Artemetin acetate has been noted for its ability to suppress the invasive and migratory capabilities of breast cancer cells.[] This suggests a potential role in metastasis inhibition.

-

Bromodomain BRD4 Inhibition (Putative): A molecular docking study has identified Artemetin acetate as a potential binder to the first bromodomain of BRD4 (BRD4 BD1).[2][3] BRD4 is a key epigenetic reader that regulates the transcription of several oncogenes, including MYC. Inhibition of BRD4 is a promising strategy in cancer therapy. This interaction, however, is based on computational analysis and awaits experimental validation.

Endothelial Protection

Artemetin acetate is suggested to protect endothelial function, a critical aspect of cardiovascular health.

-

Activation of Pro-Survival Signaling: The protective effects of Artemetin acetate on endothelial cells are reportedly mediated through the activation of the ERK1/2 and Akt signaling pathways.[] These pathways are central to cell survival, proliferation, and nitric oxide production, which are crucial for maintaining endothelial integrity and function.

Neuromodulatory Effects

Preliminary information suggests a potential role for Artemetin acetate in the central nervous system.

-

Upregulation of m6A RNA Methyltransferase: In hippocampal cells, Artemetin acetate is reported to upregulate the expression of METTL3 and WTAP.[] These proteins are components of the m6A RNA methyltransferase complex, which plays a critical role in gene expression regulation and has been implicated in neuronal function and mood disorders. This suggests a potential antidepressant effect for Artemetin acetate.

Quantitative Data

| Compound/Molecule | Target/Assay | Cell Line | IC50 / Activity | Reference (for similar mechanism) |

| Hypericin | Cytotoxicity (MTT assay) | K562 | ~2.5 µM (24h) | [4] |

| MDM2 Inhibitor (NSC-66811) | Apoptosis Induction | K562/IR | 10-25 µM | [5] |

| Formononetin | eNOS activation | HUVECs | 1-10 µM | [6] |

| JQ1 (BRD4 Inhibitor) | BRD4 BD1 Binding | - | Kd = 50 nM | [7] |

Disclaimer: The data in this table are not for Artemetin acetate but for compounds with similar mechanisms of action. This is for informational purposes only and to guide potential experimental design.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the putative signaling pathways modulated by Artemetin acetate based on the currently available information.

Apoptosis Induction in K562 Leukemia Cells

References

- 2. m6A Methyltransferase METTL3 Reduces Hippocampal Neuron Apoptosis in a Mouse Model of Autism Through the MALAT1/SFRP2/Wnt/β-catenin Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hypericin induces apoptosis in K562 cells via downregulation of Myc and Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Artemetin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Artemetin acetate, a flavonoid derived from various medicinal plants, has garnered significant interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of Artemetin acetate and its related compounds. We delve into its mechanisms of action, focusing on the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes available quantitative data on its inhibitory effects on pro-inflammatory mediators, outlines detailed experimental protocols for its evaluation, and presents visual representations of the implicated signaling cascades and experimental workflows to facilitate further research and development in this promising area.

Introduction

Artemetin, a polymethoxyflavone, and its derivatives, including Artemetin acetate, are natural compounds found in various plant species. Traditional medicine has long utilized plants containing these compounds for their therapeutic properties. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these effects, with a particular focus on their anti-inflammatory actions. This guide aims to consolidate the existing knowledge on the anti-inflammatory effects of Artemetin acetate and related compounds, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of Artemetin and its related compounds on key inflammatory markers. It is important to note that much of the currently available data pertains to Artemetin or other derivatives of Artemisia, and further specific studies on Artemetin acetate are warranted.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators

| Compound | Cell Line | Inflammatory Stimulus | Mediator Inhibited | IC50 / % Inhibition | Reference |

| Ethyl Acetate Fraction of Artemisia anomala | RAW 264.7 | LPS/IFNγ | Nitric Oxide (NO) | IC50: 15.85 µg/mL | [1] |

| Ethyl Acetate Fraction of Artemisia anomala | RAW 264.7 | LPS/IFNγ | iNOS expression | 85.29% reduction at 200 µg/mL | [1] |

| Artemisinin | THP-1 monocytes | PMA | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [2] |

| Glatiramer acetate | U-251 MG astrocytic cells | TNF-α | RANTES | Dose- and time-dependent inhibition | [3] |

| Isonicotinate 5 | Human blood cells | - | Reactive Oxygen Species (ROS) | IC50: 1.42 ± 0.1 µg/mL | [4] |

Table 2: In Vivo Anti-inflammatory Effects

| Compound/Extract | Animal Model | Inflammatory Model | Dosage | Effect | Reference |

| Ellagic Acid | Rats | Carrageenan-induced paw edema | 10 and 30 mg/kg | Significant reduction in paw edema | [5] |

| Artemisinin compounds | Balb/C mice | Carbon tetrachloride-induced inflammation | 50 and 100 mg/kg BW | Dose-dependent alleviation of inflammation | [6] |

Core Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of Artemetin and related compounds are primarily attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Artemisinin and its derivatives have been shown to impede the phosphorylation of IKKα/β, inhibit the degradation of IκBα, and prevent the nuclear translocation of the p65 subunit[2]. This ultimately leads to a downstream reduction in the expression of NF-κB target genes.

References

- 1. Ethyl Acetate Extract of Artemisia anomala S. Moore Displays Potent Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glatiramer acetate inhibition of tumor necrosis factor-alpha-induced RANTES expression and release from U-251 MG human astrocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Artemetin Acetate: A Potential Neuroprotective Agent – A Technical Overview

Disclaimer: This technical guide summarizes the current understanding of the neuroprotective potential of artemisinin and its derivatives. It is important to note that while Artemetin acetate belongs to this class of compounds, specific research on its neuroprotective effects is limited. The data and mechanisms detailed below are primarily based on studies of artemisinin, artesunate, and artemether, and should be considered as potential areas of investigation for Artemetin acetate.

Introduction

Artemetin acetate is a derivative of artemisinin, a sesquiterpene lactone renowned for its potent antimalarial properties. Emerging research has unveiled the therapeutic potential of artemisinins beyond infectious diseases, with a growing body of evidence suggesting their neuroprotective capabilities. This guide provides a comprehensive overview of the mechanisms of action, experimental data, and potential signaling pathways through which artemisinins may exert their neuroprotective effects, offering a foundational resource for researchers and drug development professionals interested in the therapeutic application of Artemetin acetate in neurology.

Neuroprotective Mechanisms of Artemisinins

Studies on artemisinin and its derivatives have illuminated a multi-faceted neuroprotective profile, encompassing anti-inflammatory, antioxidant, and anti-apoptotic activities. These effects are mediated through the modulation of several key signaling pathways crucial for neuronal survival and function.

Anti-Neuroinflammatory Effects

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Artemisinins have been shown to suppress neuroinflammatory responses by inhibiting the activation of microglia and the subsequent release of pro-inflammatory cytokines.[1][2] A key mechanism underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage and death. Artemisinins have demonstrated the ability to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a master regulator of the antioxidant response, upregulating the expression of various antioxidant and cytoprotective genes.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative disorders. Artemisinins have been found to protect neurons from apoptosis by modulating the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[4][5] Activation of this pathway leads to the inhibition of pro-apoptotic proteins and the promotion of anti-apoptotic factors.

Signaling Pathways in Neuroprotection

The neuroprotective effects of artemisinins are orchestrated through their influence on intricate signaling cascades within neuronal and glial cells.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of neuronal survival. Artemisinins are reported to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspases, while promoting the activity of anti-apoptotic proteins like Bcl-2. This cascade ultimately inhibits the apoptotic machinery and enhances neuronal survival.[4][5][6][7][8]

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like artemisinins, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]

NF-κB Inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Artemisinins have been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1][2]

Quantitative Data on Neuroprotective Effects of Artemisinins

The following tables summarize quantitative data from studies on artemisinin and its derivatives. Note: Data for Artemetin acetate is not available in the reviewed literature.

Table 1: In Vitro Neuroprotective Effects of Artemisinins

| Compound | Cell Line | Insult | Concentration | Effect | Reference |

| Artemisinin | SH-SY5Y | MPP+ | 10, 20, 40 µM | Increased cell viability, reduced apoptosis | [9] |

| Artemisinin | HT-22 | Glutamate | 1, 5, 10 µM | Rescued cells from glutamate-induced death | [6][7] |

| Artemisinin | Primary Microglia | LPS | 10 µM | Inhibited NO, TNF-α, IL-6 production | [1][2] |

| Artemether | N2a | Aβ25-35 | Not specified | Downregulated BACE1, mTOR, and tau expression | [10] |

Table 2: In Vivo Neuroprotective Effects of Artemisinins

| Compound | Animal Model | Disease Model | Dosage | Effect | Reference |

| Artemisinin | T2DM mice | Diabetic cognitive decline | 40 mg/kg | Improved learning and memory, activated Nrf2 | [3] |

| Artemether | 3xTg-AD mice | Alzheimer's Disease | 20 mg/kg | Reduced Aβ deposition and tau phosphorylation | [10] |

| Artemisinin | Rats | Ischemic Stroke | Not specified | Reduced infarct volume, improved neurological deficits | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of common experimental protocols used in the study of artemisinins' neuroprotective effects.

Neuronal Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells and mouse hippocampal HT-22 cells are commonly used.[6][7][9]

-

Culture Conditions: Cells are typically maintained in DMEM or a similar medium supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation (for SH-SY5Y): To induce a more neuron-like phenotype, SH-SY5Y cells can be treated with retinoic acid.

-

Treatment: Cells are pre-treated with various concentrations of the artemisinin compound for a specified duration (e.g., 24 hours) before being exposed to a neurotoxic insult.

In Vitro Neurotoxicity and Neuroprotection Assays

-

Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are incubated with MTT solution, and the resulting formazan crystals are dissolved and quantified spectrophotometrically.

-

Apoptosis Assays:

-

TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Western Blotting for Apoptotic Markers: Measures the expression levels of key apoptotic proteins such as cleaved caspase-3, Bax, and Bcl-2.[9]

-

-

Oxidative Stress Assays:

-

ROS Measurement: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.

-

Western Blotting for Antioxidant Enzymes: Measures the expression of Nrf2 and its downstream targets like HO-1.[3]

-

-

Neuroinflammation Assays:

In Vivo Animal Models and Behavioral Tests

-

Animal Models: Common models include transgenic mice for Alzheimer's disease (e.g., 3xTg-AD), toxin-induced models of Parkinson's disease (e.g., MPTP), and models of ischemic stroke (e.g., middle cerebral artery occlusion - MCAO).[3][10][11][12]

-

Drug Administration: Artemisinins are typically administered via oral gavage or intraperitoneal injection.

-

Behavioral Tests:

-

Morris Water Maze: Assesses spatial learning and memory.

-

Y-maze: Evaluates short-term spatial working memory.

-

Rotarod Test: Measures motor coordination and balance.

-

Molecular Biology Techniques

-

Western Blotting: Used to quantify the protein expression levels of key signaling molecules in the PI3K/Akt, Nrf2, and NF-κB pathways.

-

Immunohistochemistry/Immunofluorescence: Visualizes the localization and expression of specific proteins in brain tissue sections or cultured cells.

-

Real-time Quantitative PCR (RT-qPCR): Measures the mRNA expression levels of target genes.

Future Research Directions

The existing body of research on artemisinins provides a strong rationale for investigating the specific neuroprotective properties of Artemetin acetate. Future studies should focus on:

-

Direct Evaluation of Artemetin Acetate: Conducting in vitro and in vivo studies to specifically assess the neuroprotective efficacy of Artemetin acetate and determine its optimal therapeutic window.

-

Comparative Studies: Performing head-to-head comparisons of Artemetin acetate with other artemisinin derivatives to understand its relative potency and potential advantages.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by Artemetin acetate in neuronal and glial cells.

-

Pharmacokinetics and Blood-Brain Barrier Permeability: Characterizing the pharmacokinetic profile of Artemetin acetate and its ability to cross the blood-brain barrier, which is critical for its development as a CNS therapeutic.

Conclusion

While direct evidence for the neuroprotective effects of Artemetin acetate is currently lacking, the extensive research on the broader class of artemisinins provides a compelling foundation for its investigation as a potential therapeutic agent for neurodegenerative diseases. The known anti-inflammatory, antioxidant, and anti-apoptotic properties of artemisinins, mediated through the modulation of key signaling pathways such as PI3K/Akt, Nrf2, and NF-κB, highlight promising avenues for future research into Artemetin acetate. This technical guide serves as a foundational resource to stimulate and guide further exploration into the neuroprotective potential of this intriguing compound.

References

- 1. Artemisinin Attenuates Lipopolysaccharide-Stimulated Proinflammatory Responses by Inhibiting NF-κB Pathway in Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Artemisinin attenuates lipopolysaccharide-stimulated proinflammatory responses by inhibiting NF-κB pathway in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Artemisinin ameliorates cognitive decline by inhibiting hippocampal neuronal ferroptosis via Nrf2 activation in T2DM mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing artemisinins as neuroprotective agents: a focus on the PI3k/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Artemisinin Prevents Glutamate-Induced Neuronal Cell Death Via Akt Pathway Activation [frontiersin.org]

- 7. Artemisinin Prevents Glutamate-Induced Neuronal Cell Death Via Akt Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Artemisinin attenuated oxidative stress and apoptosis by inhibiting autophagy in MPP+-treated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Artemisinin attenuated ischemic stroke induced cell apoptosis through activation of ERK1/2/CREB/BCL-2 signaling pathway in vitro and in vivo [ijbs.com]

- 12. Artemisinin attenuated ischemic stroke induced cell apoptosis through activation of ERK1/2/CREB/BCL-2 signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Artemetin and its Acetate Derivative: A Technical Guide for Researchers

An In-depth Exploration of a Traditional Flavonoid and its Potential for Modern Drug Development

Executive Summary

Artemetin, a polymethoxylated flavonoid predominantly isolated from medicinal plants of the Artemisia, Vitex, and Achillea genera, has a long history of use in traditional medicine.[1][2] Modern pharmacological studies have begun to validate its therapeutic potential, demonstrating a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimalarial properties. This technical guide provides a comprehensive overview of the current scientific understanding of Artemetin, with a particular focus on quantitative data, experimental methodologies, and mechanisms of action to support further research and drug development. While its derivative, Artemetin acetate, is available for research purposes, there is a notable scarcity of published data on its specific biological activities and mechanisms, representing a significant knowledge gap and an opportunity for future investigation.

Introduction to Artemetin

Artemetin (5,3',4'-trihydroxy-3,6,7-trimethyl ether) is a natural flavonoid compound that has garnered significant interest in the scientific community. Traditionally, plant extracts containing Artemetin have been used to treat a variety of ailments, including inflammatory conditions, infections, and fevers.[1][2] Its multifaceted pharmacological profile makes it a compelling candidate for the development of novel therapeutics.

Traditional Medicine Context

Historically, plants rich in Artemetin, such as Sweet Wormwood (Artemisia annua), have been a cornerstone of traditional Chinese medicine for treating fever and malaria.[1] Other species like Vitex trifolia and Achillea millefolium have also been traditionally used for their anti-inflammatory and other medicinal properties.[1][2] The therapeutic effects of these botanicals are now, in part, being attributed to their Artemetin content.

Artemetin Acetate: An Overview

Artemetin acetate (CAS Number: 95135-98-1) is a synthetic derivative of Artemetin. While commercially available for research, it is not as extensively studied as its parent compound. It has been investigated for its potential anti-inflammatory and antioxidant properties, as well as for its role in cancer cell inhibition.[] Additionally, there is interest in its potential to enhance the stability and bioavailability of artemisinin-derived compounds used in antimalarial therapies. However, a comprehensive body of peer-reviewed literature detailing its specific biological activities and mechanisms of action is currently lacking.

Pharmacological Activities of Artemetin

Artemetin exhibits a broad spectrum of pharmacological activities, which have been quantified in various preclinical studies. This section summarizes the key findings and presents the available quantitative data in a structured format.

Anti-Cancer Activity

Artemetin has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer cell lines.

Table 1: Anti-Cancer Activity of Artemetin

| Cell Line | Cancer Type | Key Findings | IC50 Value | Reference |

|---|---|---|---|---|

| HCT-116 | Colon Cancer | Induced caspase-mediated apoptosis, reduced cell viability. | Not Specified | [2] |

| AGS | Gastric Carcinoma | Induced apoptosis via ROS pathway and DNA damage. | Not Specified |

| Breast and Liver Cancer Lines | Breast and Liver Cancer | Mentioned in product literature as an area of interest for inhibition studies. | Not Specified |[] |

Anti-Inflammatory Activity

Artemetin has been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory cytokines.

Table 2: Anti-Inflammatory Activity of Artemetin

| Cell Model | Key Findings | Quantitative Data | Reference |

|---|

| Human U937 macrophages | Suppressed TNF-α and IL-1β production. | Not Specified |[2] |

Antioxidant Activity

The antioxidant properties of Artemetin contribute to its protective effects against oxidative stress-related cellular damage.

Table 3: Antioxidant Activity of Artemetin

| Assay | Key Findings | Quantitative Data | Reference |

|---|

| Lipid Peroxidation (LPO) Inhibition | Significantly inhibited LPO in CCl4-intoxicated livers. | Comparable to silymarin |[2] |

Antimalarial Activity

Artemetin has been investigated for its potential synergistic effects with artemisinin, the primary antimalarial compound from Artemisia annua.

Table 4: Antimalarial-related Activity of Artemetin

| Activity | Key Findings | IC50 Value | Reference |

|---|

| Synergism with Artemisinin | Suggested to enhance the bioavailability or activity of artemisinin. | Not applicable |[2] |

Mechanisms of Action

The therapeutic effects of Artemetin are underpinned by its interaction with various cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

In cancer cells, Artemetin appears to induce apoptosis through the activation of caspase signaling cascades.

Caption: Artemetin-induced caspase-mediated apoptosis in HCT-116 colon cancer cells.

Anti-Inflammatory Signaling

Artemetin exerts its anti-inflammatory effects by downregulating the production of key pro-inflammatory cytokines.

Caption: Inhibition of pro-inflammatory cytokine production by Artemetin in macrophages.

Experimental Protocols